2-(Benzyloxy)ethanol
Description
2-(Benzyloxy)ethanol, also known as ethylene (B1197577) glycol monobenzyl ether, is an organic compound characterized by the presence of both an ether and an alcohol functional group. britannica.commasterorganicchemistry.com This dual functionality imparts unique chemical properties that make it a versatile molecule in various scientific and industrial domains. chemimpex.com Its structure consists of a benzyl (B1604629) group attached to an ethylene glycol moiety via an ether linkage. cymitquimica.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless liquid |
| Odor | Faint, rose-like |
| Boiling Point | 256 °C |
| Melting Point | < -75 °C |
| Density | 1.0640 g/cm³ at 20 °C |
| Solubility | Soluble in water, alcohol, and ether |
| Refractive Index | 1.5233 at 20 °C |
Data sourced from PubChem. nih.gov
Ether alcohols, or glycol ethers, represent a class of solvents and chemical intermediates that have been the subject of extensive research. haz-map.com These compounds are characterized by the presence of both an ether and a hydroxyl group, which allows them to exhibit amphiphilic properties, meaning they have both hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. purdue.edu This dual nature makes them excellent solvents for a wide range of substances. chemicalbook.com
This compound is a significant member of this class due to the presence of the bulky, non-polar benzyl group, which enhances its lipophilic character compared to smaller alkyl-substituted glycol ethers. Research in ether alcohol chemistry often focuses on the synthesis of new derivatives with tailored properties for specific applications. researchgate.net The study of this compound contributes to understanding how the nature of the substituent on the ether linkage influences properties such as boiling point, viscosity, and solvency.
The utility of this compound extends beyond traditional organic chemistry into various interdisciplinary fields, most notably materials science and pharmaceuticals.
In materials science , this compound serves as a high-boiling point solvent and a coalescing agent in the formulation of coatings, lacquers, and inks. nih.govhaz-map.com Its slow evaporation rate is advantageous for creating uniform and durable films. Furthermore, it is used in the synthesis of polymers. For instance, it has been utilized in the synthesis of benzyloxy ethyl methacrylate (B99206) monomer, a precursor for specialty polymers.
In the pharmaceutical industry , this compound acts as a crucial intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). chemimpex.com Its ability to dissolve a wide range of organic compounds and its relatively low toxicity profile make it a valuable reagent. chemimpex.com For example, it has been used in the synthesis of 2,6-diaminopurines, which are important scaffolds in medicinal chemistry. It also serves as a PEG-based PROTAC linker in the development of proteolysis-targeting chimeras, an emerging therapeutic modality. glpbio.com
The compound's role as a selective hydroxyethylating agent in organic synthesis further underscores its importance. nih.gov This reactivity allows for the introduction of a hydroxyethyl (B10761427) group onto other molecules, a common strategy in drug discovery and development. chemimpex.com Additionally, its application in a base-free iridium-catalyzed direct alkylation of active methylene (B1212753) compounds with alcohols highlights its utility in developing more efficient and sustainable chemical transformations. chemicalbook.com
The versatility of this compound is also evident in the cosmetics industry, where it functions as a solvent and emulsifier in skincare products, contributing to their desired texture and stability. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZKCNWZBXLAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-74-7 | |
| Record name | Polyethylene glycol monobenzyl ether | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3060744 | |
| Record name | Ethanol, 2-(phenylmethoxy)- | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a faint, rose-like odor; Soluble in water; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | 2-(Benzyloxy) ethanol | |
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Boiling Point |
256 °C @ 760 MM HG | |
| Record name | 2-(BENZYLOXY) ETHANOL | |
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Flash Point |
265 °F OC | |
| Record name | 2-(BENZYLOXY) ETHANOL | |
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Solubility |
SOL IN WATER, ALCOHOL, ETHER | |
| Record name | 2-(BENZYLOXY) ETHANOL | |
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Density |
1.0640 @ 20 °C/4 °C | |
| Record name | 2-(BENZYLOXY) ETHANOL | |
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Vapor Density |
5.25 (AIR= 1) | |
| Record name | 2-(BENZYLOXY) ETHANOL | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-(Benzyloxy) ethanol | |
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Color/Form |
WATER WHITE LIQUID | |
CAS No. |
622-08-2 | |
| Record name | Benzyloxyethanol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Benzyloxy) ethanol | |
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| Record name | 2-(Benzyloxy)ethanol | |
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| Record name | Ethanol, 2-(phenylmethoxy)- | |
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| Record name | Ethanol, 2-(phenylmethoxy)- | |
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| Record name | 2-benzyloxyethanol | |
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| Record name | ETHYLENE GLYCOL MONOBENZYL ETHER | |
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| Record name | 2-(BENZYLOXY) ETHANOL | |
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Melting Point |
LESS THAN -75 °C | |
| Record name | 2-(BENZYLOXY) ETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |
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Synthetic Methodologies and Derivatization Strategies of 2 Benzyloxy Ethanol
Preparative Routes to 2-(Benzyloxy)ethanol
The synthesis of this compound can be accomplished through various methodologies. A prevalent technique involves the direct alkylation of phenol (B47542) utilizing ethylene (B1197577) oxide in the presence of a base. nbinno.com Alternative synthetic pathways encompass reduction reactions originating from benzyl (B1604629) halides or benzylic alcohols. nbinno.com Furthermore, the hydrolysis of benzyl esters can also serve as a route to obtain this compound. nbinno.com These synthetic approaches highlight the compound's accessibility for both laboratory-scale experiments and industrial production. nbinno.com
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of sustainable and green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. While specific green chemistry approaches focused solely on the synthesis of this compound itself are not extensively detailed in the search results, related research provides insights into environmentally friendly methodologies applicable to ether synthesis and reactions involving benzylic compounds.
One area of relevant research involves the use of environmentally friendly solvents and catalysts in etherification reactions. For example, studies have explored the eco-friendly homo- and cross-etherification of benzyl alcohols using iron(II/III) chloride as a catalyst in propylene (B89431) carbonate, which is considered a green and recyclable solvent. acs.org While this specific study focuses on the synthesis of symmetrical and non-symmetrical benzyl ethers from benzyl alcohols, the principles of using less hazardous solvents and earth-abundant metal catalysts align with green chemistry objectives and could potentially be adapted or explored for the synthesis of this compound.
Another aspect of green chemistry is the development of more efficient and less wasteful synthetic protocols. Microwave irradiation has gained attention for its ability to increase reaction efficiency and reduce reaction times, contributing to more sustainable processes. mdpi.com Although not directly applied to this compound synthesis in the provided results, microwave-assisted methods have been used in the green synthesis of other benzyloxy-containing compounds, such as a UV absorber synthesized from 4-aminophenol (B1666318) and salicylaldehyde (B1680747) followed by reaction with benzyl bromide under microwave heating in ethanol (B145695). researchgate.net The use of ethanol as a solvent in this context also represents a move towards greener alternatives. researchgate.net
Catalytic approaches that avoid harsh conditions or excessive reagents are also central to green chemistry. Research on the synthesis of benzyl ethers has investigated methods using 2-benzyloxypyridine with a methylating agent and magnesium oxide in toluene, offering a protocol that avoids strongly acidic or basic conditions often associated with traditional ether synthesis like the Williamson ether synthesis or methods using benzyl trichloroacetimidate. beilstein-journals.orgorgsyn.org While this method focuses on the formation of the benzyl ether linkage, the concept of developing milder, catalytic routes is relevant to green synthesis strategies for this compound.
Furthermore, the use of catalytic hydrogenation for the deprotection of benzyl ethers in polymers synthesized from monomers like BnEEP, which is derived from this compound, represents a milder deprotection strategy compared to harsh acidic hydrolysis. rsc.org This downstream application demonstrates how green chemistry principles can be incorporated into processes utilizing this compound.
Chemical Reactivity and Mechanistic Investigations Involving 2 Benzyloxy Ethanol
Elucidation of Reaction Mechanisms and Catalytic Pathways
The chemical transformations involving 2-(Benzyloxy)ethanol often proceed through mechanisms characteristic of alcohols and ethers. The hydroxyl group can participate in reactions such as esterification, ether formation, and oxidation. smolecule.com The benzyl (B1604629) ether group is known for its utility as a protecting group for alcohols, and its cleavage is a significant reaction pathway. organic-chemistry.org
Mechanistic studies on reactions involving similar benzyl ether structures provide insights into the potential pathways for this compound. For instance, Lewis acid-catalyzed rearrangements of benzyloxy-substituted compounds can involve heterolytic cleavage of the C-O bond, generating ion pair intermediates that subsequently recombine. rsc.org In the context of enzymatic transformations, fungal unspecific heme-peroxygenases have been shown to degrade low-molecular-weight ethers, including this compound, via an H₂O₂-dependent oxidative cleavage mechanism. This process is proposed to occur through a hydrogen abstraction of the alpha C-H bond and an oxygen rebound mechanism. researchgate.netnih.gov
Catalytic pathways involving this compound have been explored in various synthetic contexts. For example, it has been used as an initiator in the organocatalytic anionic ring-opening copolymerization of cyclic monomers, leading to the formation of polymers with controlled molecular weights. researchgate.net This process typically involves the deprotonation of the alcohol by a base, generating an alkoxide initiator that propagates the polymerization.
Another area of mechanistic investigation involves Wittig rearrangements of benzyloxy-substituted compounds. These rearrangements, often induced by strong bases, can lead to the formation of rearranged products through proposed anionic or radical intermediates. rsc.orgmdpi.com Studies on the -Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines, for instance, have explored the formation of different products depending on the reaction conditions and the nature of the base used. mdpi.com
The reactivity of this compound can also be influenced by catalytic systems designed for specific transformations. For example, base-free iridium-catalyzed direct alkylation of active methylene (B1212753) compounds with alcohols has been reported, where this compound could potentially serve as an alcohol substrate. sigmaaldrich.com Such catalytic systems often involve complex mechanisms involving metal centers and ligands that facilitate C-C bond formation.
Kinetic and Thermodynamic Parameters of this compound Transformations
Studies specifically detailing the kinetic and thermodynamic parameters for reactions of this compound are less commonly reported in isolation, as its reactivity is often studied within the context of broader reaction methodologies or as a model substrate. However, the principles of kinetics and thermodynamics are fundamental to understanding its transformations.
Kinetic studies on related ether cleavage reactions, such as the pyrolysis of p-alkoxybenzyl alcohol resins, have provided insights into the thermal decomposition process, identifying reaction mechanisms and estimating activation energy values. researchgate.net While this specific example involves a polymeric structure, the underlying principles of C-O bond cleavage kinetics can be relevant to the thermal stability and reactivity of the benzyl ether in this compound. The thermal decomposition of such ethers can proceed via homolytic cleavage pathways. researchgate.net
Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, play a crucial role in determining the feasibility and equilibrium of reactions involving this compound. For instance, the effectiveness of benzyl ethers as protecting groups is partly due to their relative stability under a range of reaction conditions. google.com Deprotection strategies often rely on creating conditions that kinetically and thermodynamically favor the cleavage of the benzyl ether bond.
In enzymatic oxidation studies of ethers, kinetic parameters such as substrate consumption rates and enzyme inactivation profiles are monitored to understand the efficiency and limitations of the biocatalytic process. researchgate.netnih.gov For this compound, studies with fungal heme-peroxygenases have shown its consumption and the concomitant inactivation of the enzyme, with the total turnover number being influenced by substrate and H₂O₂ concentrations. researchgate.netnih.gov This highlights the importance of kinetic factors in optimizing enzymatic transformations.
Stereoselective Aspects in Derivatization and Related Reactions
Stereoselectivity is a critical aspect in organic synthesis, particularly when dealing with chiral molecules or reactions that generate new stereocenters. While this compound itself is achiral, its use as a reactant or the introduction of the benzyloxy group into chiral molecules can lead to stereoselective outcomes in subsequent transformations.
The benzyloxy group is often incorporated into chiral molecules as a protecting group or as a functional handle for further reactions. In the synthesis of complex natural products or pharmaceuticals, stereoselective reactions are essential to obtain the desired enantiomer or diastereomer. For instance, the benzyloxy group has been present in substrates undergoing stereoselective Prins cyclization and other reactions aimed at constructing chiral centers with high control. harvard.edu
Studies on stereoselective aldol (B89426) reactions involving chiral alcohol-substituted vinylogous urethanes with γ-benzyloxyl substitution have demonstrated the influence of the benzyloxy group on diastereoselectivity and enantioselectivity. sci-hub.se The use of chiral auxiliaries in such reactions can induce asymmetry, leading to the preferential formation of specific stereoisomers. sci-hub.se The proposed mechanisms for these reactions often involve transition states where the benzyloxy group can influence the approach of reactants and the orientation of the forming bonds, thereby dictating the stereochemical outcome.
Furthermore, stereospecific cross-coupling reactions involving potassium 1-(benzyloxy)alkyltrifluoroborates have been developed, providing access to protected secondary alcohols with defined stereochemistry. nih.gov In these reactions, the benzyloxy group is proposed to play a role in stabilizing intermediates and influencing the stereochemical course of the coupling. nih.gov
The synthesis of trans-2-benzyloxy-3-aryloxiranes via condensation reactions has been reported to occur stereoselectively, yielding predominantly the trans-isomers. researchgate.net This stereoselectivity is likely governed by the reaction mechanism and the relative stabilities of the possible transition states leading to the cis and trans products. The use of interphase alkaline catalysis in this specific case highlights how reaction conditions can influence stereochemical outcomes. researchgate.net
The presence of the benzyloxy group in a molecule can influence its conformation and reactivity, which in turn can impact the stereochemical outcome of reactions occurring at or near the benzyloxy group or the alcohol functionality derived from this compound. Designing stereoselective transformations often involves careful consideration of the substrate structure, the choice of reagents and catalysts, and the reaction conditions to control the formation of stereocenters.
Studies on Benzyl Ether Cleavage and Functional Group Interconversions
The cleavage of the benzyl ether group is a fundamental transformation in organic synthesis, widely used for deprotection of alcohols. This compound contains this functional group, and studies on benzyl ether cleavage are directly relevant to its reactivity.
Various methods have been developed for the cleavage of benzyl ethers, including hydrogenolysis, oxidation, and acidic decomposition. organic-chemistry.orggoogle.com Palladium-catalyzed hydrogenation is a common method, yielding the alcohol and toluene. organic-chemistry.orgyoutube.com This reductive cleavage typically proceeds via a mechanism involving oxidative addition of palladium into the C-O bond, followed by reductive elimination.
Oxidative cleavage of benzyl ethers can be achieved using strong oxidizing agents like potassium permanganate. Additionally, methods using single-electron oxidants such as DDQ have been reported for the cleavage of substituted benzyl ethers, with mechanistic proposals involving electron transfer and subsequent breakdown. organic-chemistry.org
Acidic conditions can also lead to benzyl ether cleavage, although this method is generally limited to acid-insensitive substrates. organic-chemistry.org Lewis acids in combination with soft nucleophiles have been shown to be effective for benzyl ether cleavage under milder conditions. oup.com For example, a combination of AlCl₃ and N,N-dimethylaniline has been reported to cleave benzyl ethers efficiently. oup.com The mechanism in such cases often involves coordination of the Lewis acid to the oxygen atom, making the C-O bond more susceptible to nucleophilic attack.
Functional group interconversions involving this compound can occur at either the alcohol or the ether moiety. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. solubilityofthings.com Reduction reactions can also be performed on derivatives of this compound. solubilityofthings.com The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester, which can then undergo nucleophilic substitution reactions to introduce other functional groups like halides or azides. vanderbilt.edu
The benzyl ether group itself can be considered a protected alcohol, and its cleavage represents a functional group interconversion from an ether back to a hydroxyl group. organic-chemistry.orggoogle.com The versatility of methods for benzyl ether cleavage allows for selective deprotection in the presence of other functional groups. organic-chemistry.orgoup.com
Studies on functional group interconversions are crucial for designing synthetic routes to complex molecules. This compound, with its dual functionality, can serve as a starting material or an intermediate in sequences involving oxidation, reduction, substitution, and protection/deprotection strategies. sigmaaldrich.comchemimpex.com
Data Table: Examples of Reactions Involving this compound or Related Benzyl Ethers
| Reaction Type | Reagents/Conditions | Transformation | Relevant Section | Source |
| Enzymatic Oxidative Cleavage | Fungal heme-peroxygenases, H₂O₂ | Ether cleavage to aldehyde/alcohol | 3.1, 3.2 | researchgate.netnih.gov |
| Anionic Ring-Opening Copolymerization | DBU (catalyst), cyclic monomers | Initiation of polymerization | 3.1 | researchgate.net |
| Wittig Rearrangement | Strong base (e.g., Schlosser's base) | Rearrangement of benzyloxy group | 3.1 | mdpi.com |
| Stereoselective Aldol Reaction | Chiral auxiliary, aldehyde | Formation of chiral alcohol products | 3.3 | sci-hub.se |
| Stereospecific Cross-Coupling | Palladium catalyst, aryl/heteroaryl chlorides | Formation of protected secondary alcohols | 3.3 | nih.gov |
| Benzyl Ether Hydrogenolysis | H₂, Pd/C | Cleavage to alcohol and toluene | 3.4 | organic-chemistry.orgyoutube.com |
| Benzyl Ether Cleavage (Lewis Acid) | AlCl₃, N,N-dimethylaniline | Cleavage to alcohol | 3.4 | oup.com |
| Oxidation of Alcohol | Oxidizing agents (e.g., KMnO₄, CrO₃) | Alcohol to aldehyde/carboxylic acid | 3.4 | |
| Esterification | Carboxylic acid | Alcohol to ester | 3.0 | smolecule.com |
Applications in Advanced Materials Science Utilizing 2 Benzyloxy Ethanol Derivatives
Development of Polymeric Systems
The incorporation of 2-(Benzyloxy)ethanol-derived monomers and the use of this compound as an initiator enable the synthesis of polymers with controlled architectures and functionalities.
Controlled Polymerization of this compound-Derived Monomers
This compound can be used to synthesize monomers for controlled polymerization techniques. For instance, it has been utilized in the synthesis of benzyloxy ethyl methacrylate (B99206) monomer through esterification with methacryloyl chloride. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This monomer can then be subjected to controlled polymerization methods, such as anionic ring-opening polymerization. rsc.orgrsc.org
Research has demonstrated the synthesis of a novel cyclic phosphate (B84403) monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), prepared from 2-chloro-2-oxo-1,3,2-dioxaphospholane by esterification with this compound. rsc.orgrsc.org This monomer can be polymerized using controlled polymerization techniques, such as anionic ring-opening polymerization initiated by compounds like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allowing for control over the molecular weight of the resulting poly(phosphoester)s. rsc.orgrsc.orgresearchgate.net
Engineering of Stimulus-Responsive Polymers and Smart Materials
Polymers incorporating this compound derivatives can be designed to exhibit responsiveness to external stimuli, classifying them as smart materials. The pendant hydroxyl groups introduced via monomers like BnEEP, which are initially protected by the benzyloxy group, can be selectively deprotected after polymerization. rsc.orgrsc.org This deprotection can be achieved through methods like catalytic hydrogenation, releasing free hydroxyl groups along the polymer backbone. rsc.orgrsc.org
Varying the ratio of such functionalized monomers with other monomers, such as ethyl ethylene (B1197577) phosphate (EEP), allows for tuning the hydrophilicity of the resulting copolymers. rsc.orgrsc.org This ability to control hydrophilicity and introduce reactive sites makes these polymers potential candidates for applications requiring stimulus-responsive behavior, such as in drug delivery systems or coatings that change properties in response to environmental changes. researchgate.netkinampark.comnih.gov
Fabrication of Specialty Polymers with Tunable Properties
The versatility of this compound-derived monomers and initiators facilitates the fabrication of specialty polymers with finely tunable properties. By copolymerization of monomers like BnEEP with other cyclic phosphate monomers, such as those containing acetal (B89532) protected groups, polymers with orthogonal protective groups can be synthesized. rsc.orgrsc.org This allows for selective removal of different protecting groups under distinct conditions (e.g., acidic hydrolysis for acetals and hydrogenation for benzyl (B1604629) ethers), providing access to polymers with diverse side chain functionalities. rsc.orgrsc.org
This control over functionality and the ability to vary the composition of copolymers enable the creation of polymers with tailored chemical and physical properties, including solubility and thermal transitions. rsc.orgrsc.orgresearchgate.net Such tunable properties are crucial for developing materials for specific advanced applications.
Surface Chemistry and Coating Technologies Based on this compound Architectures
This compound and its derivatives find application in surface chemistry and coating technologies. The compound itself is used as a solvent and coalescing agent in coatings, contributing to improved film formation and adhesion. chemimpex.comguidechem.com
Furthermore, polymers derived from this compound-based monomers can be applied as coatings. For example, polyphosphonate brushes synthesized via controlled surface-initiated organocatalytic ring-opening polymerization of cyclic phospholanes can be used as anti-biofouling coatings. researchgate.net While the specific monomers mentioned in this context are ethyl and hexyl ethyl phosphate, the principle of using controlled polymerization of cyclic phosphate monomers, which can be derived using this compound as demonstrated with BnEEP, is relevant to creating functional polymer coatings. rsc.orgrsc.orgresearchgate.net The ability to control the polymer architecture and introduce specific functionalities through monomer design is key to tailoring the surface properties of these coatings for various applications.
Biomedical and Pharmaceutical Research Applications of 2 Benzyloxy Ethanol
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
2-(Benzyloxy)ethanol serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its properties, such as moderate polarity and ability to stabilize reactive intermediates, contribute to the efficiency of drug formulation processes. chemimpex.com It is employed in organic synthesis to facilitate the creation of more complex molecules in laboratory settings. chemimpex.com For instance, this compound has been utilized in the 9-(2-hydroxyethyl)-linked synthesis of 2,6-diaminopurines and in the synthesis of benzyloxy ethyl methacrylate (B99206) monomer by esterification with methacryloyl chloride. sigmaaldrich.comsigmaaldrich.com It has also been applied in base-free iridium-catalyzed direct alkylation reactions of active methylene (B1212753) compounds with alcohols. sigmaaldrich.comsigmaaldrich.com
PROTAC Development: Linker Design and Biological Targeting
In the field of targeted protein degradation, specifically in the development of Proteolysis-Targeting Chimeras (PROTACs), this compound plays a significant role as a linker molecule. nbinno.commedchemexpress.com PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two ligands. medchemexpress.combroadpharm.commedchemexpress.com PROTACs function by hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. medchemexpress.combroadpharm.commedchemexpress.com
The linker in a PROTAC is crucial for its physicochemical properties and bioactivity, influencing aspects from cellular permeability to ternary complex formation and target degradation. broadpharm.comacs.org Common linker motifs include PEG and alkyl chains of varying lengths. broadpharm.com this compound is described as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. medchemexpress.com Its flexibility and biocompatibility make it a suitable choice for this application. nbinno.com While PEG and alkyl chains are the most common, more complex designs incorporating rigid cyclic structures, heterocyclic scaffolds, and other motifs are being explored to fine-tune pharmacokinetic properties. acs.org
Polymeric Systems for Drug Delivery and Biomedical Engineering
This compound is utilized in the synthesis of polymeric systems relevant to drug delivery and biomedical engineering. It serves as a building block in the creation of well-defined poly(ethylene glycol) (PEG)-based polymers, which are important components in drug delivery systems and other biomedical applications. nbinno.com
Specifically, this compound can initiate the anionic ring-opening polymerization of ethylene (B1197577) oxide, leading to PEG polymers with controlled molecular weights and narrow distributions. nbinno.com The benzyl (B1604629) group in the structure can be selectively removed, allowing for the introduction of functional groups and the synthesis of hetero telechelic PEGs. nbinno.com Polymers containing benzyl ether groups have been explored in the context of self-immolative antimicrobial polymers and in studies examining the steric effect on polymerization for creating advanced polymer architectures with potential applications in drug delivery. nsf.govsjsu.edu Dendrimers, highly branched macromolecules with tunable surface groups and internal space, have also been investigated as drug delivery vehicles. nih.gov Attachment of PEG chains has been extended to benzyl ether dendrimers for creating water-soluble dendrimer-drug conjugates and for physical encapsulation of drugs like indomethacin, showing sustained release characteristics in vitro. nih.gov
Synthesis of Biologically Active Molecular Probes and Precursors
This compound and its derivatives are involved in the synthesis of various biologically active molecular probes and precursors. Benzyl alcohol derivatives, in general, are known for diverse applications in pharmaceutical and chemical industries. ontosight.ai
In the synthesis of fluorescent probes, which are valuable tools for biomedical imaging and sensing, benzyl alcohol derivatives can be employed. For example, reduced xanthene fluorophores containing benzyl alcohol moieties have been used in the design of activatable fluorescent probes for in vitro and in vivo imaging. mdpi.com The O-alkylation of reduced fluorescein (B123965) using benzyl bromide has been shown to yield desired O-alkylated products in high yields, highlighting the utility of benzyl-containing reagents in probe synthesis. mdpi.com Additionally, p-hydroxybenzyl alcohol has been used as a linker in the design and synthesis of fluorescent probes for detecting hNQO1. frontiersin.org The Wang resin, which contains a 4-benzyloxy benzyl alcohol function, has been used as a solid support in the synthesis of PEG products with different functionalities at the two terminals, demonstrating the role of benzyloxy-protected alcohols in solid-phase synthesis of precursors. researchgate.net Benzyl alcohol derivatives have also been explored in the synthesis of biologically active azo-pyrazoline derivatives. researchgate.net
Compound Table
| Compound Name | PubChem CID |
| This compound | 12141 |
| Ethylene oxide | 7940 |
| Indomethacin | 3715 |
| 2,6-diaminopurine | 135121337 |
| Methacryloyl chloride | 11016 |
| p-hydroxybenzyl alcohol | 10219 |
Data Tables
While the search results provide qualitative information on the applications of this compound, detailed quantitative data such as specific yields for all reactions or precise release profiles for all polymeric systems were not consistently available in a format suitable for comprehensive data tables across all sections. However, some specific examples of yields and characteristics were mentioned:
Table 1: Examples of Synthesis Yields
| Reaction | Reactant | Product | Yield | Source |
| Esterification of this compound with 2-chloro-2-oxo-1,3,2-dioxaphospholane | This compound, COP | 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | >85% | rsc.org |
| O-alkylation of reduced fluorescein with benzyl bromide | Reduced fluorescein, Benzyl bromide | O-alkylated product | 98% | mdpi.com |
| Synthesis of bipyridine derivative 18 | Alcohol 24, reagents (specifics in source) | 6,6'-[oxybis(methylene)]bis{2-[(benzyloxy)methyl]pyridine} (18) | 90% | mdpi.com |
| Synthesis of compound 32 from intermediate 28 and benzyl alcohol 41 | Intermediate 28, Benzyl alcohol 41 | Compound 32 | 47% | rsc.org |
Table 2: Example of Drug Encapsulation in Polymeric System
| Polymeric System | Encapsulated Drug | Encapsulation Efficiency | In Vitro Release Characteristics | Source |
| Fully PEGylated benzyl ether dendrimers | Indomethacin | ~11 wt% | Sustained release | nih.gov |
Advanced Analytical Methodologies for 2 Benzyloxy Ethanol and Its Derivatives
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-(Benzyloxy)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's functional groups, carbon-hydrogen framework, and molecular weight.
NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for confirming the structure of this compound by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to its hydrogen and carbon atoms. For this compound, characteristic signals are observed for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the oxygen atoms, and the hydroxyl proton chemicalbook.com. Specific ¹H NMR data for this compound includes shifts at various ppm values, such as signals around 7.2-7.3 ppm for aromatic protons, 4.5 ppm for the benzylic methylene protons, and signals around 3.5-3.7 ppm for the ethylene (B1197577) glycol chain protons chemicalbook.com.
IR spectroscopy provides information about the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of O-H (hydroxyl group), C-H (aromatic and aliphatic), C-O (ether and alcohol), and C=C (aromatic ring) bonds nih.gov.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment. Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak at m/z 152, corresponding to its molecular weight, and characteristic fragment ions, such as a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion from the benzyl group nih.gov.
Chromatographic Separation and Quantitative Analysis (e.g., Gas Chromatography, Liquid Chromatography)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in mixtures. Gas Chromatography (GC) and Liquid Chromatography (LC) are commonly employed methods.
GC is frequently used for assessing the purity of this compound vwr.comvwr.comavantorsciences.comtcichemicals.com. The technique separates volatile or semi-volatile compounds based on their boiling points and interaction with the stationary phase. By using a suitable stationary phase and temperature program, this compound can be separated from impurities, and its concentration can be determined using appropriate detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS). Purity analysis of this compound is often reported based on GC vwr.comavantorsciences.com.
LC, including techniques like Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC), can also be applied to the separation of this compound researchgate.net. These methods are particularly useful for less volatile or more polar derivatives. Studies have compared the retention behavior of this compound on various stationary phases in SFC and NP-HPLC to understand separation mechanisms researchgate.net. LC coupled with Mass Spectrometry (LC-MS or LC-MS/MS) offers high sensitivity and specificity for the analysis of complex samples containing this compound or its derivatives researchgate.net. GC-MS has also been utilized in the analysis of benzyloxy-containing compounds in complex matrices, demonstrating its capability in identifying such structures nih.gov.
Advanced Structural Determination Methods (e.g., X-ray Crystallography of Derivatives)
While obtaining single crystals of this compound suitable for X-ray crystallography might be challenging due to its liquid nature at room temperature, X-ray crystallography is a powerful technique for the definitive structural determination of its solid derivatives. This method provides precise information about the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and dihedral angles.
Studies on related benzyloxy-containing compounds and derivatives have utilized X-ray crystallography to confirm their molecular structures and investigate their solid-state packing uaic.romdpi.com. For instance, the crystal structure analysis of derivatives has provided detailed geometric parameters, including bond lengths and angles, and revealed intermolecular interactions such as hydrogen bonds and π-π interactions that influence crystal packing uaic.romdpi.com. Although direct crystallographic data for this compound itself is not commonly available due to its physical state, the application of X-ray crystallography to its solid derivatives is a crucial method for unambiguous structural confirmation and understanding their three-dimensional architecture at the atomic level.
Theoretical and Computational Chemistry Studies on 2 Benzyloxy Ethanol
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules. DFT methods can predict various molecular parameters, including optimized geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.netresearchgate.netacs.orgdamascusuniversity.edu.symdpi.com These calculations are fundamental in understanding a molecule's reactivity and stability. researchgate.netacs.orgmdpi.com
While specific detailed DFT studies solely focused on 2-(Benzyloxy)ethanol were not extensively found in the provided search results, DFT has been applied to characterize the electronic properties and structures of related compounds and derivatives containing the benzyloxy moiety. For instance, DFT calculations have been used to determine MESP, HOMO-LUMO energies, and other electronic descriptors for benzyloxy-substituted chalcones and other organic molecules to understand their reactive sites and chemical reactivity. researchgate.netresearchgate.netresearchgate.net The B3LYP functional, often combined with various basis sets such as 6-311G(d,p) or 6-311++G(d,p), is a commonly employed method for such calculations on organic compounds. researchgate.netresearchgate.netresearchgate.netplos.orgacs.orgdamascusuniversity.edu.sy
Typically, DFT studies on a molecule like this compound would involve:
Geometry optimization to find the most stable molecular structure.
Calculation of vibrational frequencies to confirm the optimized structure is a minimum on the potential energy surface and to predict infrared and Raman spectra.
Analysis of frontier molecular orbitals (HOMO and LUMO) to understand electron distribution and predict potential sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net
Mapping of the Molecular Electrostatic Potential (MEP) surface to visualize the charge distribution and predict regions susceptible to electrostatic interactions. researchgate.netresearchgate.netresearchgate.net
These calculations provide a theoretical foundation for understanding the intrinsic properties of this compound at an atomic and electronic level.
Molecular Modeling and Docking Simulations for Structure-Activity Relationships
Molecular modeling and docking simulations are computational techniques used to study the interaction between a molecule (ligand) and a biological target (receptor), such as a protein or enzyme. These methods are particularly valuable in exploring structure-activity relationships (SAR) by predicting binding affinities and identifying key interactions at the molecular level. researchgate.netresearchgate.netmdpi.combohrium.comresearchgate.netresearchgate.netplos.orgacs.org
Although direct molecular docking studies specifically with this compound as the ligand were not detailed in the search results, these techniques have been extensively applied to study the binding of various benzyloxy-containing derivatives to biological targets. For example, docking simulations have been used to investigate the binding modes of benzyloxy-substituted compounds with enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO B), and alpha-glucosidase to understand their inhibitory activities. researchgate.netresearchgate.netmdpi.combohrium.com These studies often involve preparing the target protein, optimizing the ligand structure (sometimes using DFT), performing docking calculations to predict binding poses and energies, and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. researchgate.netplos.orgacs.org
Molecular docking provides theoretical insights into how a molecule might interact with a specific biological or chemical entity, which can be useful in understanding its potential roles or behaviors in complex systems. While this compound itself might not be primarily studied for direct biological target interactions in the same way as drug candidates, these methods could be applied to study its interactions with other molecules or surfaces, relevant to its use as a solvent or intermediate.
Conformational Analysis and Energetic Profiling
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Understanding the stable conformations and their relative energies (energetic profiling) is crucial because a molecule's conformation can significantly influence its physical, chemical, and biological properties. researchgate.netacs.orgrsc.org
For a flexible molecule like this compound, which contains rotatable bonds in both the ethylene (B1197577) glycol and benzyloxy portions, various conformers are possible. Computational methods, such as potential energy scans or more extensive conformational searches combined with quantum mechanical calculations (like DFT), can be used to identify low-energy conformers and map the conformational energy landscape. researchgate.netacs.orgrsc.org
Studies on related molecules containing benzyloxy groups or similar flexible chains have utilized computational conformational analysis to understand preferred orientations and the influence of steric and electronic effects on molecular shape. acs.org For instance, conformational energy landscape mapping has been applied to furanosyl oxocarbenium ions with benzyloxy substituents to understand their shapes and reactivity. acs.org Conformational analysis has also been performed on other complex molecules with benzyloxy phenyl groups to identify stable structures. researchgate.net
A detailed conformational analysis of this compound would involve systematically exploring the potential energy surface with respect to its dihedral angles to locate all unique low-energy conformers and determine their relative stabilities. This information is vital for accurately predicting other molecular properties and understanding its behavior in different environments.
Advanced Toxicological and Environmental Impact Research on 2 Benzyloxy Ethanol
Environmental Fate and Transformation Product Analysis of Related Compounds
The environmental fate of chemical compounds involves understanding how they are distributed, transformed, and accumulated in the environment (air, water, soil). For compounds containing ether functional groups, their degradation in the environment can sometimes be inefficient under typical conditions. mdpi.comresearchgate.net
Studies on the environmental fate and transformation of related aromatic ethers highlight the role of enzymatic degradation pathways. Fungal unspecific heme-peroxygenases (UPOs), for example, have been shown to degrade low-molecular-weight ethers through an oxidative cleavage mechanism. mdpi.comresearchgate.net This enzymatic action can lead to the formation of transformation products such as aldehydes and alcohols, resulting from the breakdown of the ether linkage. mdpi.com The efficiency of this degradation can be influenced by factors affecting enzyme activity and substrate recognition. mdpi.comresearchgate.net
Research on the environmental presence and fate of other emerging pollutants, such as brominated flame retardants which can contain aromatic and ether structures, provides a broader context for understanding how similar compounds behave in the environment. Studies have analyzed the occurrence and distribution of these compounds and their transformation products in various environmental matrices, including sewage sludge. informaticsjournals.co.in This research involves analytical techniques to identify and quantify the parent compounds and the substances they transform into through various environmental processes like biodegradation, photolysis, and chemical reactions.
Analyzing transformation products is crucial for assessing the environmental impact of a compound, as these products may have different properties and potential effects compared to the parent substance. Techniques such as chromatography (e.g., HPLC) coupled with detection methods are used to separate and identify these transformation products in environmental samples. mdpi.com
The persistence and transformation of compounds in the environment are influenced by their chemical structure and properties, as well as environmental conditions such as the presence of microorganisms, pH, temperature, and light. While specific detailed studies on the environmental transformation products of 2-(Benzyloxy)ethanol were not prominently found, the research on related ethers and environmental pollutants indicates that enzymatic cleavage and other degradation processes can lead to the formation of various breakdown products.
Biodegradation and Biocompatibility Assessments of this compound Derivatives
Biodegradation refers to the breakdown of organic compounds by microorganisms. Biocompatibility, in the context of materials, refers to their ability to perform with an appropriate host response in a specific application. Assessments of biodegradation and biocompatibility are particularly relevant for derivatives of this compound used in various applications, including potentially in biomaterials or products that may enter the environment.
Research on biodegradable polymers, including those containing structural elements similar to parts of this compound derivatives, provides insights into biodegradation mechanisms. For example, studies on biodegradable aliphatic polycarbonates, such as poly(trimethylene carbonate) and its derivatives like poly(5-benzyloxy-trimethylene carbonate), investigate their degradation in biological media and in vivo. researchgate.net These polymers can degrade through mechanisms like hydrolytic cleavage and enzymatic action, leading to the formation of smaller molecules. researchgate.netuu.nl The rate and mechanism of biodegradation can be influenced by the polymer's composition, molecular weight, and the biological environment. researchgate.netresearchgate.net
Specific studies on novel biodegradable copolymers of 5-benzyloxy-1,3-dioxan-2-one (a derivative containing a benzyloxy group) and glycolide (B1360168) have assessed their in vitro degradation in the presence of enzymes like proteinase K. researchgate.net These studies demonstrate that the degradation rate can be tailored by adjusting the copolymer composition. researchgate.net The degradation products of such copolymers can include smaller fragments resulting from the cleavage of ester and carbonate linkages.
Biocompatibility assessments evaluate the interaction of a material or compound with biological systems. For biodegradable polymers derived from structures including benzyloxy groups, biocompatibility is often assessed by examining cellular responses to the material. Studies have evaluated the adhesion and proliferation of cells, such as Vero cells, on films made from these copolymers, indicating their potential as biocompatible materials. researchgate.net In vivo biocompatibility can be assessed by observing tissue responses after implantation of materials, looking for inflammatory reactions and the presence of specific cell types like macrophages. uu.nl
Research on poly(D,L-lactic-co-hydroxymethyl glycolic acid) (PLHMGA), synthesized from monomers including a benzyloxymethyl-substituted lactide derivative, has included assessments of in vitro cytotoxicity and in vivo biocompatibility. uu.nl These studies evaluated the inflammatory response and the degradation profile of microspheres made from the copolymer after subcutaneous injection in rats. uu.nl The findings suggested good cytocompatibility and a transient inflammatory reaction that diminished as the microspheres degraded. uu.nl
Data Table: In Vitro Degradation of Copolymers
| Copolymer Composition (5-benzyloxy-1,3-dioxan-2-one : Glycolide) | Degradation Rate (Relative) |
| High Glycolide Content | Faster |
| High 5-benzyloxy-1,3-dioxan-2-one Content | Slower |
Data Table: Enzymatic Oxidation of Aromatic Ethers by Fungal Heme-Peroxygenase (PaDa-I)
| Substrate (Aromatic Ether) | Oxidation by PaDa-I | Efficiency |
| This compound | Oxidized | Not efficiently transformed; secondary reactions significant mdpi.comresearchgate.net |
| Allylbenzylether | Oxidized | Not efficiently transformed; secondary reactions significant mdpi.comresearchgate.net |
| Dibenzylether | Oxidized | Not efficiently transformed; secondary reactions significant mdpi.comresearchgate.net |
Note: This table summarizes findings on the enzymatic oxidation of related aromatic ethers, including this compound, by a specific fungal enzyme mdpi.comresearchgate.net. The efficiency is noted as not high due to competing secondary reactions.
Future Directions and Emerging Research Frontiers
Innovation in Sustainable Synthetic Pathways and Catalysis
Research into 2-(Benzyloxy)ethanol is exploring more sustainable synthetic routes and catalytic methods. Traditional synthesis might involve less environmentally friendly reagents or conditions. Future efforts are focused on developing greener alternatives. This includes investigating catalytic transfer hydrogenolysis using non-noble metal catalysts, such as nanostructured NiO/SnO2, which has shown promise in converting related benzyl (B1604629) ether structures to aromatic products under sustainable conditions amazonaws.com. The use of eco-friendly solvents, such as propylene (B89431) carbonate, in etherification reactions is also being explored to reduce the environmental footprint of synthetic processes involving benzyl alcohols acs.org. Additionally, the development of novel ligands for metal catalysts, like palladium complexes with 2-hydroxypyridine (B17775) ligands, is being investigated for applications in reactions involving benzyl alcohol derivatives, potentially leading to more efficient and selective transformations lu.se. The synthesis of 2-benzyloxypyridine, a related compound, has also seen method development focusing on convenient and potentially milder protocols researchgate.net.
Exploration of Novel Functional Materials Applications
The potential of this compound in the development of novel functional materials is an active area of research. Its structure, containing both ether and hydroxyl functionalities, makes it a valuable building block or solvent in polymer chemistry and materials science. For instance, this compound has been utilized in the synthesis of a novel cyclic phosphate (B84403) monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), for generating poly(phosphoester)s with protected pendant hydroxyl groups rsc.orgrsc.org. These polymers are being investigated for potential applications in materials science, where polyvalency is crucial for designing elaborate structures rsc.org. The ability to selectively deprotect the benzyl groups in these polymers using mild catalytic hydrogenation allows for tuning their properties and introducing various side chain functionalities rsc.orgrsc.org.
Advancements in Biomedical and Therapeutic Applications
This compound plays a role in the synthesis of complex molecules, including those with potential biomedical and therapeutic applications chemimpex.com. It serves as an important intermediate in the synthesis of various pharmaceuticals chemimpex.com. Research is exploring its use as a PEG-based linker in the synthesis of PROTACs (proteolysis targeting chimeras), which are a promising class of therapeutic molecules medchemexpress.com. The development of poly(phosphoester)s derived from monomers synthesized using this compound is also being investigated for future biomedical applications, particularly in the context of polymer therapeutics rsc.orgrsc.org. These materials offer the potential for controlled drug loading and targeted delivery due to their tunable properties and the ability to introduce functional side chains rsc.orgrsc.org.
Synergistic Integration of Computational and Experimental Methodologies
The complexity of chemical reactions and material design necessitates the synergistic integration of computational and experimental methodologies in research involving this compound. Computational studies, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, are being employed to understand the structural, electronic, and intermolecular interactions of related compounds, providing insights that complement experimental findings researchgate.netresearchgate.net. This integrated approach helps in understanding reaction mechanisms, predicting properties, and guiding the design of new synthetic routes and materials rsc.org. For example, computational methods can assist in elucidating the kinetics and selectivity of reactions involving benzyl derivatives under different conditions rsc.org.
Comprehensive Life Cycle Assessment and Green Engineering Perspectives
Future research on this compound is increasingly incorporating comprehensive Life Cycle Assessment (LCA) and green engineering principles. While specific LCA studies solely focused on this compound were not extensively found in the search results, the broader context of chemical synthesis and material production is moving towards evaluating the environmental impact across the entire lifecycle ed.govnottingham.ac.ukacs.org. This includes considering the sustainability of raw material sourcing, energy consumption during synthesis, waste generation, and the end-of-life fate of products containing the compound. Green engineering perspectives aim to minimize or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products nottingham.ac.uk. Research into sustainable synthetic pathways and the use of eco-friendly solvents directly aligns with these principles acs.org. The application of LCA in related areas, such as the production of biofuels from lignocellulosic biomass, highlights the growing importance of evaluating the environmental and economic impacts of chemical processes acs.orgresearchgate.netunand.ac.id.
Q & A
Q. How does substrate concentration affect enzymatic oxidation of this compound by heme-peroxygenases?
- At fixed H₂O₂ (0.2 mM), conversion increases with substrate concentration (0–25 mM) but plateaus due to enzyme saturation. Optimal activity occurs at ~20 mM, with a turnover number of ~150 × 10³. Kinetic parameters (Km, Vmax) should be determined via Michaelis-Menten plots .
Q. What methodologies differentiate oxidation products (e.g., aldehydes vs. carboxylic acids) from this compound?
- Analytical techniques :
- GC-MS : Identifies volatile aldehydes (e.g., benzaldehyde).
- ¹H NMR : Detects carboxylic acid protons (δ 10–12 ppm).
- Titration : Quantifies acid formation via neutralization.
- Control oxidation conditions (e.g., CrO₃ for aldehydes, KMnO₄ for acids) .
Q. How does the crystal structure of this compound derivatives inform reactivity in cross-coupling reactions?
Q. What are the limitations of using this compound in biological sample preparation, and how can they be mitigated?
- Limitations : Moderate cytotoxicity (IC₅₀ ~50 µM in cell cultures) and interference with fluorescence assays.
- Mitigation : Use concentrations ≤10 µM, or substitute with less toxic PEG-based solvents. Validate via control experiments with solvent-free samples .
Methodological Notes
- Data Contradictions : reports faster degradation of H-nuclei vs. S-nuclei, but some studies on analogous compounds suggest steric effects may dominate. Replicate experiments under standardized pH (e.g., 1.5–2.0) to resolve discrepancies.
- Quality Control : Verify purity via GC-FID or HPLC (≥98% for kinetic studies). Reference NIST databases for thermodynamic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
